molecular formula C10H9FO B1428004 4-Cyclopropyl-2-fluorobenzaldehyde CAS No. 946118-82-7

4-Cyclopropyl-2-fluorobenzaldehyde

Cat. No.: B1428004
CAS No.: 946118-82-7
M. Wt: 164.18 g/mol
InChI Key: PLPWSFSUARCDIM-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-fluorobenzaldehyde typically involves the introduction of the cyclopropyl and fluorine groups onto a benzaldehyde scaffold. One common method is the use of cyclopropyl bromide and 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-Cyclopropyl-2-fluorobenzoic acid.

    Reduction: 4-Cyclopropyl-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    4-Cyclopropylbenzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.

    2-Fluorobenzaldehyde: Lacks the cyclopropyl group, which can influence its chemical properties and uses.

    4-Fluorobenzaldehyde:

Uniqueness: 4-Cyclopropyl-2-fluorobenzaldehyde is unique due to the presence of both the cyclopropyl and fluorine groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-cyclopropyl-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPWSFSUARCDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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